2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
Description
2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a hydrazinecarbothioamide derivative known for its potential antimicrobial properties. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities.
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)propanoylamino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-4-8-15-14(20)17-16-13(18)11(3)19-12-7-5-6-10(2)9-12/h4-7,9,11H,1,8H2,2-3H3,(H,16,18)(H2,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKYZYDCBLCLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NNC(=S)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of 3-methylphenol with propionyl chloride to form 2-(3-methylphenoxy)propanoyl chloride. This intermediate is then reacted with N-(prop-2-en-1-yl)hydrazinecarbothioamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets specific molecular pathways involved in microbial growth and replication, making it effective against a range of pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methoxyphenyl)-2-propanol
- 2-(3-chlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol hydrochloride
- 1-(4-methoxyphenyl)-3-(2-toluidino)-1-propanol hydrochloride
Uniqueness
2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide stands out due to its unique hydrazinecarbothioamide structure, which imparts distinct biological activities not commonly observed in similar compounds. Its potential antimicrobial properties and diverse applications in various fields make it a compound of significant interest .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
